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molecular formula C13H14N2O2 B8595762 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

Cat. No. B8595762
M. Wt: 230.26 g/mol
InChI Key: NTNUTDMPEVEYBJ-UHFFFAOYSA-N
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Patent
US08889667B2

Procedure details

A solution of 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione LXVI (0.00108 mol, 250 mg) in dry ether (2 mL) was added to a stirred suspension of LiAlH4 (122 mg, 0.00315 mol) in dry ether (8 mL) at 0° C. under nitrogen atmosphere. The reaction bath was allowed to return at room temperature and stirring was continued for 30 h. After completion of the reaction (checked by TLC), the reaction mixture was quenched with chilled water and then stirred for 1 h. The reaction mixture was diluted with ether (20 mL) and the organic layer was washed with water, dried over Na2SO4, concentrated under reduced pressure. The crude residue was purified by column chromatography (silica gel, 60-120 mesh; EA-Hexane, 1:1) to afford the product LXVII in 52% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:14](=O)[CH:13]2[NH:16][CH:10]([CH2:11][CH2:12]2)[C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[CH2:1]([N:8]1[CH2:14][CH:13]2[NH:16][CH:10]([CH2:11][CH2:12]2)[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2CCC(C1=O)N2)=O
Name
Quantity
122 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
2 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
8 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return at room temperature
CUSTOM
Type
CUSTOM
Details
After completion of the reaction (checked by TLC)
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with chilled water
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ether (20 mL)
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography (silica gel, 60-120 mesh; EA-Hexane, 1:1)
CUSTOM
Type
CUSTOM
Details
to afford the product LXVII in 52% yield

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC2CCC(C1)N2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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